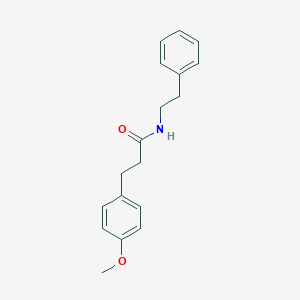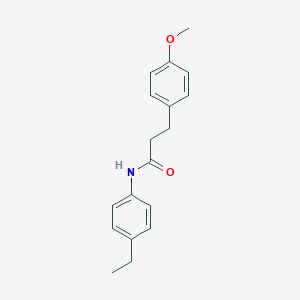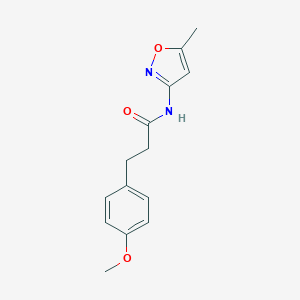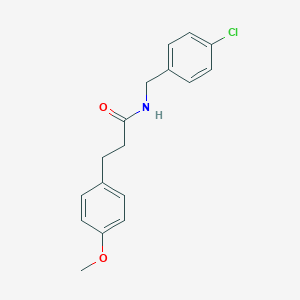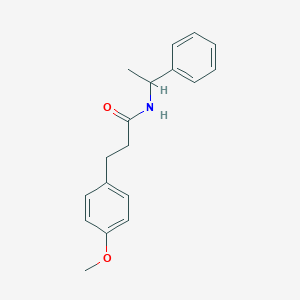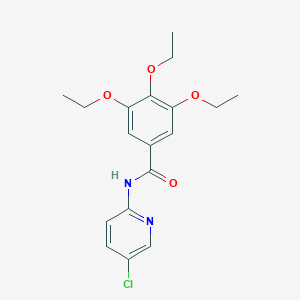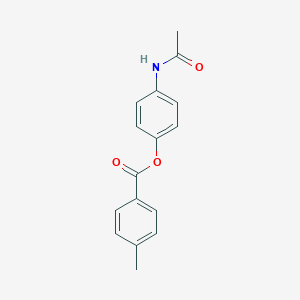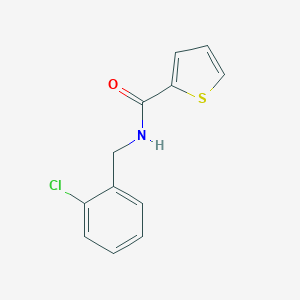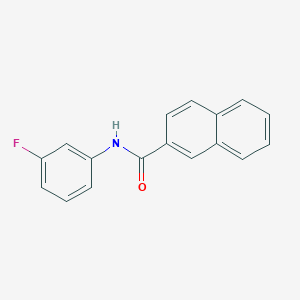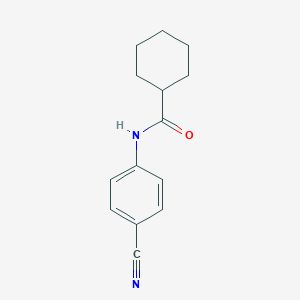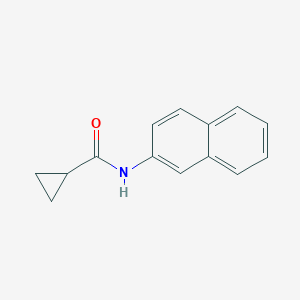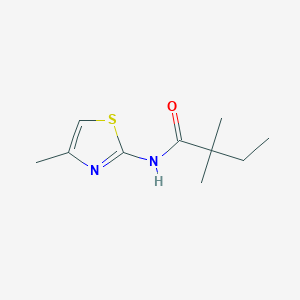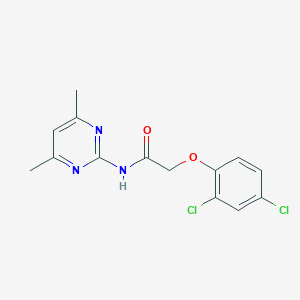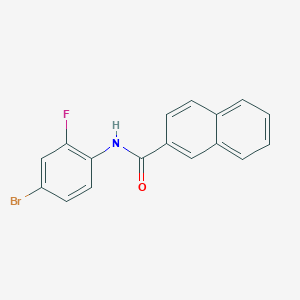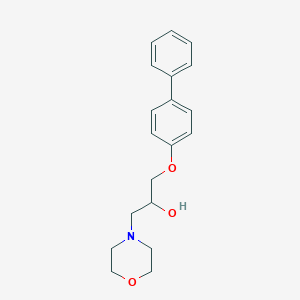
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol, also known as MPP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of beta-adrenergic agonists and has been shown to have a variety of biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol involves the reaction of 4-phenylphenol with epichlorohydrin to yield 3-(4-phenylphenoxy)propan-1-ol, which is then reacted with morpholine to produce 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol.
Starting Materials
4-phenylphenol, epichlorohydrin, morpholine
Reaction
Step 1: Reaction of 4-phenylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide to yield 3-(4-phenylphenoxy)propan-1-ol, Step 2: Reaction of 3-(4-phenylphenoxy)propan-1-ol with morpholine in the presence of a catalyst such as p-toluenesulfonic acid to produce 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol.
Mécanisme D'action
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol acts as a beta-adrenergic agonist, which means it activates beta-adrenergic receptors in the body. This leads to the activation of various signaling pathways that result in the relaxation of smooth muscle cells in the airways and blood vessels. This results in increased airflow in the lungs and decreased blood pressure.
Effets Biochimiques Et Physiologiques
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) in cells, which leads to the activation of various signaling pathways. Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been shown to increase the expression of beta-adrenergic receptors in cells, which can enhance the effects of other beta-adrenergic agonists.
Avantages Et Limitations Des Expériences En Laboratoire
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying beta-adrenergic signaling pathways. Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol in lab experiments. It has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments. Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been shown to have variable effects in different cell types, which can make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol. One area of interest is the development of more selective beta-adrenergic agonists that can target specific beta-adrenergic receptors. Additionally, there is potential for the use of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol in the treatment of other diseases, such as diabetes and obesity. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol and its potential therapeutic applications.
Applications De Recherche Scientifique
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have bronchodilator properties, making it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been studied for its potential use in the treatment of heart failure and hypertension.
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-18(14-20-10-12-22-13-11-20)15-23-19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-9,18,21H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOKHYRYUFMOIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

